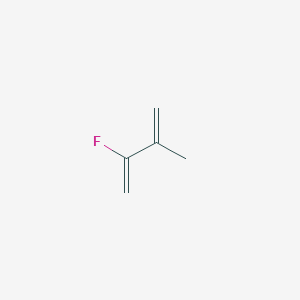

2-Fluoro-3-methylbuta-1,3-diene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

338-68-1 |

|---|---|

Molecular Formula |

C5H7F |

Molecular Weight |

86.11 g/mol |

IUPAC Name |

2-fluoro-3-methylbuta-1,3-diene |

InChI |

InChI=1S/C5H7F/c1-4(2)5(3)6/h1,3H2,2H3 |

InChI Key |

YAYWOMCZHXJZEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=C)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 3 Methylbuta 1,3 Diene and Analogs

Direct Synthesis Approaches

Direct synthesis methods aim to construct fluorinated dienes in a single or minimal number of steps from readily available starting materials. One of the most prominent direct methods is the hydrofluorination of enynes (compounds containing both a double and a triple bond). This approach provides a straightforward pathway to C(sp²)-fluorinated dienes by forming the carbon-fluorine bond directly on the diene skeleton. rsc.org

Recent advancements have utilized pyridinium (B92312) tetrafluoroborate (B81430) salts as effective hydrofluorinating reagents. These salts, which can be prepared on a large scale, facilitate the conversion of enynoates into fluorinated dienoates through a vinyl cation intermediate. rsc.org This method has proven particularly effective for a range of aryl-substituted enynoates, delivering products with high levels of regio- and stereoselectivity. rsc.org While alkyne hydrofluorination has been studied extensively, its application to enynes for the synthesis of fluorinated dienes remains less common, making this direct approach a significant expansion of the synthetic toolkit. rsc.org

Precursor-Based Synthesis Pathways

These methodologies involve the synthesis of a precursor molecule that is subsequently converted into the target fluorinated diene through one or more transformation steps. This often allows for greater control over the final structure and substitution pattern.

Dehydrohalogenation involves the elimination of a hydrogen halide (HX) from a saturated or partially saturated precursor to create a double bond. In the context of fluorinated dienes, this can involve the removal of HF, HCl, or HBr. A notable strategy involves the use of trifluoromethylated N-allenamides as precursors. Through a process of deprotonation and subsequent δ-extrusion of a fluorine atom, these precursors can be converted into gem-difluorinated ene-ynamides. acs.orgacs.org A subsequent stereocontrolled domino δ-elimination reaction can then lead to monofluorinated diene structures. acs.orgacs.org

General approaches have also been developed for analogs such as 2-fluoro-3-phenylthio-1,3-butadiene, starting from monobromoalkene and dibromoalkene precursors which undergo elimination steps to form the conjugated diene system. researchgate.netnih.gov

Fluorinated carbenes serve as highly reactive intermediates for building complex fluorinated molecules. A metal-free protocol has been developed that utilizes a base-promoted, silylborane-mediated transformation of fluorinated carbenes, which are generated from fluoroalkyl ketones. researchgate.net This method enables the efficient and stereoselective synthesis of a diverse range of fluorinated 1,3-dienes. researchgate.net

Furthermore, completely fluorinated dienes (perfluorodienes) have been prepared through telomerization reactions using starting materials like tetrafluoroethylene (B6358150) (CF₂=CF₂) or chlorotrifluoroethylene (B8367) (CF₂=CFCl). nih.gov These reactions generate a series of fluorinated intermediates that can be purified and converted to the desired dienes. nih.gov

Regioselective and Stereoselective Synthetic Control

Achieving specific regio- and stereoisomers is critical in modern organic synthesis. For fluorinated dienes, this means controlling both the position of the fluorine atom (regioselectivity) and the geometry (E/Z) of the double bonds (stereoselectivity).

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for stereoselective diene construction. mdpi.com The Suzuki-Miyaura coupling, which pairs vinyl halides with vinylboron reagents, is a prime example. However, stereo-scrambling can be an issue. The use of specific bases, such as cesium fluoride (B91410) (CsF), has been shown to suppress this isomerization, enabling the synthesis of dienoic esters with excellent stereoisomeric ratios. mdpi.com Palladium-catalyzed condensation of 1-halo-1-fluoroalkenes or 1-halo-2-fluoroalkenes with alkenes is another method that provides stereospecific access to monofluorinated dienes. epa.gov

The hydrofluorination of enynoates mentioned earlier also exhibits high selectivity, often delivering (Z)-configured products preferentially. rsc.org Similarly, domino elimination reactions starting from trifluoromethylated N-allenamides can proceed in a stereocontrolled manner to give exclusively defined monofluorinated products. acs.orgacs.org

| Synthetic Method | Selectivity Control | Key Features | Reference |

|---|---|---|---|

| Hydrofluorination of Enynes | High regio- and stereoselectivity | Direct C-F bond formation; yields (Z)-configured products. | rsc.org |

| Suzuki-Miyaura Coupling | High stereoselectivity | Use of CsF as a base prevents stereo-scrambling. | mdpi.com |

| Domino Elimination from N-Allenamides | Stereocontrolled | Provides exclusively stereodefined monofluorinated products. | acs.orgacs.org |

| Palladium-Catalyzed Condensation | Stereospecific | Uses halofluoroalkene precursors. | epa.gov |

Development of Novel Synthetic Reagents and Catalysts for Fluorinated Diene Formation

Innovation in reagent and catalyst design is crucial for advancing synthetic capabilities. The development of new systems has enabled milder reaction conditions, higher efficiency, and broader substrate scopes for the synthesis of fluorinated dienes.

In the realm of catalysts, transition metals play a pivotal role. Palladium complexes are extensively used for cross-coupling reactions like the Suzuki, Negishi, and Stille couplings, which assemble dienes from smaller vinyl fragments. mdpi.com Ruthenium-based systems, such as the Grubbs catalyst, are powerful tools for olefin metathesis, including ring-closing metathesis to form cyclic dienes. utc.edu More recently, post-metallocene chelate complexes of Group IVB metals like hafnium and zirconium have emerged as highly promising catalysts for producing ethylene-propylene-diene (EPDM) rubbers, demonstrating the industrial relevance of advanced catalyst design for diene polymerization. mdpi.com

Regarding reagents, the development of more effective and selective fluorinating agents is ongoing. As an alternative to traditional, often harsh, reagents, systems like the previously mentioned pyridinium tetrafluoroborate have been developed for direct hydrofluorination under milder conditions. rsc.org In other areas, silylborane reagents have been instrumental in mediating the transformation of fluorinated carbenes into dienes under metal-free conditions. researchgate.net

| Catalyst/Reagent Type | Example(s) | Application in Diene Synthesis | Reference |

|---|---|---|---|

| Palladium Catalysts | Various Pd(0) and Pd(II) complexes | Stereoselective cross-coupling reactions (e.g., Suzuki). | mdpi.comepa.gov |

| Ruthenium Catalysts | Grubbs Catalyst (2nd Gen) | Olefin metathesis for cyclic diene synthesis. | utc.edu |

| Group IVB Catalysts | Hafnium/Zirconium chelate complexes | Terpolymerization (e.g., EPDM synthesis). | mdpi.com |

| Hydrofluorinating Reagents | Pyridinium tetrafluoroborate | Direct hydrofluorination of enynes. | rsc.org |

| Carbene Transformation Reagents | Silylboranes | Metal-free transformation of fluorinated carbenes. | researchgate.net |

Reactivity and Reaction Mechanisms of 2 Fluoro 3 Methylbuta 1,3 Diene

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. For a substituted butadiene like 2-fluoro-3-methylbuta-1,3-diene, also known as fluoroisoprene, the most significant of these are the Diels-Alder and 1,3-dipolar cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile (an alkene or alkyne). wikipedia.orgmasterorganicchemistry.compraxilabs.com The reaction is highly valued for its ability to form two new carbon-carbon bonds and up to four new stereocenters in a single, often stereospecific, step. libretexts.orgmasterorganicchemistry.com

The Diels-Alder reaction is classically considered a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.orgupenn.edu This concerted mechanism explains the high degree of stereospecificity observed in many Diels-Alder reactions. libretexts.org However, for certain substrates, particularly those involving highly polarized reactants or those that can stabilize radical or ionic intermediates, a stepwise mechanism involving a diradical or zwitterionic intermediate has been proposed or observed. acs.org For a diene like this compound, the mechanism would likely be concerted, though computational studies would be required for definitive characterization.

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the formation of different constitutional isomers, known as regioisomers, is possible. masterorganicchemistry.comyoutube.com The outcome, or regioselectivity, is governed by the electronic properties of the substituents on both the diene and the dienophile. youtube.com

Regioselectivity: Generally, the reaction proceeds to form the "ortho" (1,2-disubstituted) or "para" (1,4-disubstituted) products, while the "meta" (1,3-disubstituted) product is disfavored. masterorganicchemistry.com The methyl group at the 3-position is electron-donating, while the fluorine at the 2-position has both electron-withdrawing inductive effects and electron-donating resonance effects. The interplay of these electronic factors would determine the major regioisomer in a reaction with an unsymmetrical dienophile. Predictions are typically made by analyzing the coefficients of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. chemtube3d.com

Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orgyoutube.comlibretexts.org Substituents that are cis on the dienophile will remain cis in the cyclohexene (B86901) product. masterorganicchemistry.com Similarly, the relative positions of substituents on the diene's termini are retained. libretexts.org When cyclic dienes are used, there is often a preference for the endo product over the exo product, a phenomenon explained by secondary orbital overlap in the transition state. libretexts.orglibretexts.org

The presence of a fluorine atom on the diene backbone significantly influences its reactivity and the selectivity of the cycloaddition.

Selectivity: The electronic nature of the fluorine substituent plays a crucial role in directing the regioselectivity of the reaction. Its strong inductive effect can alter the polarization of the diene system, thereby influencing which termini are more likely to react with the corresponding sites on the dienophile. nih.gov

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile (such as an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgnumberanalytics.com These reactions are also typically concerted and stereospecific. ucl.ac.uk

Diazoalkanes, like diazomethane (B1218177) (CH₂N₂), are common 1,3-dipoles used in cycloaddition reactions. researchgate.net The reaction of a diene with a diazoalkane can lead to various products. While the diene itself can act as the dipolarophile, the reaction is often complex. For instance, diazomethane can react with an alkene via a [3+2] cycloaddition to form a pyrazoline ring.

Specific studies on the reaction of this compound with diazoalkanes are not readily found in the literature. The expected reactivity would involve one of the double bonds of the diene acting as the dipolarophile. The regioselectivity would be dictated by the electronic and steric influences of the methyl and fluoro substituents on the diene.

1,3-Dipolar Cycloadditions

Formation and Isomerization of Pyrazolines and Cyclopropane (B1198618) Derivatives

The reaction of this compound with diazomethane leads to the formation of pyrazoline derivatives. This reaction is a type of [3+2] cycloaddition, where the 1,3-dipole (diazomethane) adds across the double bond of the diene. The initial adduct can then undergo thermal or photochemical isomerization. For instance, the photolysis of the resulting pyrazoline can lead to the extrusion of nitrogen gas and the formation of cyclopropane derivatives. The regioselectivity of the initial cycloaddition and the stereochemistry of the resulting cyclopropane are influenced by the electronic and steric effects of the fluorine and methyl substituents on the diene.

Other Cycloaddition Reactions (e.g., [2+2], [4+1], [5+2], [5+4])

Beyond the well-known Diels-Alder reaction, this compound engages in several other cycloaddition reactions.

[2+2] Cycloaddition: Thermal [2+2] cycloadditions of this compound with fluoroalkenes, such as chlorotrifluoroethylene (B8367) and 1,1-dichlorodifluoroethylene, have been reported. rsc.orgrsc.org These reactions often proceed through a stepwise mechanism involving a diradical intermediate, leading to a mixture of cyclobutane (B1203170) derivatives. rsc.orgrsc.org The regiochemistry of the addition is influenced by the stability of the intermediate diradical.

[4+1] Cycloaddition: While less common, [4+1] cycloadditions can occur with species that can provide a single atom to the diene system. For example, reactions with carbenes or nitrenes can, in principle, lead to the formation of five-membered rings.

[5+2] and [5+4] Cycloadditions: These higher-order cycloadditions are generally less frequent. However, the possibility exists for this compound to react with activated five-atom or four-atom components, particularly in the presence of a catalyst, to form seven- or nine-membered ring systems, respectively. These reactions expand the synthetic utility of this diene for accessing more complex cyclic architectures.

Addition Reactions to Diene System

The conjugated double bonds in this compound are susceptible to various addition reactions.

Electrophilic Additions (e.g., Halofluorination, Hydrofluorination)

Electrophilic addition to this compound can proceed via 1,2- or 1,4-addition pathways, leading to a mixture of products. libretexts.orglibretexts.org The reaction is initiated by the attack of an electrophile on one of the double bonds, forming a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org The fluorine atom's electron-withdrawing nature influences the regioselectivity of the initial electrophilic attack and the stability of the resulting carbocation.

In halofluorination , the addition of a reagent like N-bromosuccinimide in the presence of a fluoride (B91410) source would lead to the incorporation of a halogen and a fluorine atom across the diene system. Similarly, hydrofluorination , using a reagent like hydrogen fluoride, would introduce a hydrogen and a fluorine atom. The ratio of 1,2- to 1,4-adducts is often dependent on reaction conditions such as temperature and solvent. libretexts.org At lower temperatures, the kinetically controlled 1,2-addition product often predominates, while at higher temperatures, the thermodynamically more stable 1,4-addition product is favored. libretexts.orgmasterorganicchemistry.com

Nucleophilic Additions

While less common for dienes, nucleophilic additions to this compound can occur, particularly if the diene system is activated by strongly electron-withdrawing groups or under specific catalytic conditions. The fluorine atom itself can influence the susceptibility of the adjacent carbon atoms to nucleophilic attack.

Radical Additions

Radical additions to conjugated dienes are well-documented, and this compound is expected to undergo such reactions. libretexts.orgpharmaguideline.com For instance, the addition of a radical species, such as a bromine radical generated from HBr in the presence of peroxides, would proceed via a radical chain mechanism. pharmaguideline.com The initial addition of the radical to one of the terminal carbons of the diene system would generate a resonance-stabilized allylic radical. Subsequent reaction with HBr would then lead to the final product. Typically, in radical additions to conjugated dienes, the 1,4-adduct is the major product. pharmaguideline.com

Isomerization and Rearrangement Pathways

This compound can undergo isomerization and rearrangement reactions under certain conditions. For example, thermal or photochemical stimuli can induce sigmatropic rearrangements, where a sigma-bond migrates across the pi-system. The presence of the fluorine and methyl groups can influence the facility and outcome of these rearrangements. Additionally, acid-catalyzed isomerization can lead to the migration of the double bonds within the carbon skeleton. nih.gov

The table below summarizes the various reaction types discussed for this compound.

| Reaction Type | Sub-type | Reactant(s) | Products |

| Cycloaddition | [3+2] | Diazomethane | Pyrazoline and cyclopropane derivatives |

| [2+2] | Fluoroalkenes (e.g., chlorotrifluoroethylene) | Cyclobutane derivatives rsc.orgrsc.org | |

| Addition | Electrophilic | Halofluorinating or hydrofluorinating agents | 1,2- and 1,4-addition products libretexts.orglibretexts.org |

| Radical | Radical initiators (e.g., HBr with peroxides) | Primarily 1,4-addition products pharmaguideline.com | |

| Isomerization | Thermal/Photochemical | Heat or light | Isomeric dienes or rearranged products |

Organometallic Reactions and Catalysis

The organometallic chemistry of this compound is a specialized area of research. While extensive data on this specific molecule is limited, its reactivity in the presence of transition metal catalysts can be inferred from studies on analogous fluorinated and non-fluorinated dienes. The presence of a fluorine atom and a methyl group on the butadiene backbone introduces electronic and steric factors that can influence the course and outcome of organometallic transformations.

Metal-catalyzed additions, such as borylation and silylation, are powerful synthetic tools for the functionalization of unsaturated molecules. For dienes, these reactions can proceed via various addition patterns (e.g., 1,2- or 1,4-addition), and the regioselectivity is often controlled by the catalyst system and the substitution pattern of the diene.

Borylation:

| Substrate | Catalyst/Reagents | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| (E)-(3-methylbuta-1,3-dien-1-yl)benzene | B₂pin₂, Na₂CO₃, MeOH | Allylic borylation and 1,2-hydroboration products | Demonstrates a sequential borylation process in a structurally similar diene. | urv.cat |

| 1,3-Disubstituted conjugated dienes | [MeO-Bpin-Bpin]⁻ (in situ) | Allylic borylated products | Highlights a transition metal-free approach to diene borylation. | urv.cat |

| 1,1-difluoroallyl arene | Copper-catalyst | γ-fluoro allyl boronic esters | Shows a defluorinative borylation approach on a related fluorinated system. | escholarship.org |

Silylation:

Metal-catalyzed silylation of dienes involves the addition of a silyl (B83357) group, typically from a hydrosilane or a disilane, to the diene. This reaction can be catalyzed by various transition metals, including palladium, rhodium, and iridium. rsc.org The regioselectivity of silylation is also highly dependent on the catalyst and the substrate. For this compound, the fluorine atom would likely direct the silylation to a specific position due to its electronic influence. While direct examples are absent from the literature, the extensive research on metal-catalyzed silylation of C-H bonds suggests that such transformations are feasible. rsc.org

| Substrate Type | Catalyst/Reagents | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| sp³ C-H bonds | Ru, Rh, Ir, or Pd catalysts | sp³ C-SiR₃ | Demonstrates the feasibility of catalytic C-H silylation. | rsc.org |

| Propargylic difluorides | Copper catalyst, PhMe₂SiBpin | Axially chiral monofluoroallenes | Illustrates a copper-catalyzed defluorinative silylation. | nih.gov |

C-H bond activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise unreactive C-H bonds. researchgate.net In the context of this compound, it can be envisioned to participate in C-H activation processes in two main ways: either a C-H bond within the diene itself is activated, or the diene acts as a ligand that directs the C-H activation of another molecule.

The presence of the fluorine atom in this compound could influence intramolecular C-H activation processes. However, the literature more broadly covers the C-H activation of fluorinated arenes and other fluorinated molecules, often directed by a coordinating group. researchgate.netnih.gov For instance, palladium-catalyzed meta-C-H functionalization has been achieved using a norbornene mediator and a pyridine-based ligand. nih.gov

When acting as a ligand, this compound could coordinate to a metal center and influence the catalytic activity and selectivity of C-H activation reactions on other substrates. The electronic properties of the diene, modulated by the fluorine atom, would be transmitted to the metal center, thereby affecting its reactivity. The synthesis of rhodium(I) fluoro complexes with alkene and phosphine (B1218219) ligands demonstrates the ability of fluorinated species to be involved in catalyst systems. nih.gov

| Substrate/System | Catalyst/Reagents | Transformation | Key Findings | Reference |

|---|---|---|---|---|

| Phenylacetic acid derivative with a fluorinated amide directing group | Pd(OAc)₂, norbornene, pyridine-based ligand | meta-C-H arylation | Demonstrates remote C-H activation in a fluorinated system. | nih.gov |

| Fluorobenzenes | [Pd(PCy₃)₂], [{(ArNCMe)₂CH}Al] | C-F alumination | Shows selective activation of C-F over C-H bonds in fluorinated arenes. | researchgate.net |

| 2-trifluoromethyl-1-alkenes | CeCl₃, organolithium reagents | Double C-F bond activation | Illustrates C-F bond activation in fluorinated alkenes. | sci-hub.se |

Polymerization of Fluorinated Butadienes

Mechanisms of Polymerization (e.g., Free Radical, Ionic, Coordination)

The polymerization of fluorinated dienes can proceed through various mechanisms, including free radical, ionic (anionic and cationic), and coordination polymerization. Each method offers distinct advantages and challenges in controlling the polymer structure and properties.

Free Radical Polymerization: This is a common method for polymerizing vinyl monomers. youtube.com In the case of fluorinated butadienes, a free radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate, is used to generate radicals that initiate the polymerization process. google.comyoutube.com The reaction proceeds via initiation, propagation, and termination steps. youtube.com The presence of the fluorine atom can influence the stability of the propagating radical, thereby affecting the polymerization rate and the polymer's molecular weight. For some functionalized dienes, free-radical polymerization can be challenging due to side reactions like Diels-Alder dimer formation, which can be suppressed by adjusting reaction conditions such as temperature. researchgate.net For instance, the free-radical polymerization of 2-chloro-1,3-butadiene (chloroprene) has been successfully controlled using reversible addition-fragmentation chain transfer (RAFT) polymerization, a technique that allows for the synthesis of polymers with low polydispersity. rsc.org

Ionic Polymerization: Anionic and cationic polymerization methods are also employed for diene polymerization.

Anionic Polymerization: This method, often initiated by organolithium compounds like n-butyllithium, is sensitive to the electronic nature of the monomer. researchgate.netmdpi.com The electron-withdrawing nature of the fluorine atom in a fluorinated butadiene can affect the stability of the propagating carbanion, influencing the polymerization kinetics and the microstructure of the polymer. epa.gov The addition of polar additives can further modify the reactivity and the resulting polymer structure. mdpi.com For some diene monomers with functional groups, anionic polymerization may require low temperatures to suppress side reactions. researchgate.net

Cationic Polymerization: Cationic polymerization of butadiene can be initiated by systems such as secondary alkyl chlorides in conjunction with alkylaluminum compounds. rsc.org This method can lead to polymers with reduced unsaturation due to intramolecular cyclization reactions. researchgate.net The presence of a fluorine atom would be expected to destabilize a propagating carbocation, potentially making cationic polymerization more challenging for fluorinated butadienes.

Coordination Polymerization: This method utilizes transition metal catalysts (e.g., Ziegler-Natta or lanthanide-based catalysts) and offers a high degree of control over the polymer's stereochemistry. researchgate.netrsc.orgresearchgate.net The choice of catalyst and cocatalyst system is crucial in determining the microstructure of the resulting poly(diene). researchgate.netnih.gov For instance, coordination polymerization of butadiene with specific cobalt or nickel complexes can yield highly cis-1,4-polybutadiene. nih.gov The presence of functional groups, including fluorine, can sometimes poison the catalyst, but recent research has shown success in the coordination copolymerization of functionalized monomers. rsc.orgnih.gov For example, rare-earth metal catalysts have been used for the dually selective copolymerization of para-fluorostyrene and butadiene. rsc.org

Stereoregularity and Microstructure Control in Polymer Products

The properties of poly(dienes) are critically dependent on their microstructure, which is determined by the different ways the monomer units can add to the growing polymer chain. researchgate.net

The polymerization of a substituted butadiene like 2-fluoro-3-methylbuta-1,3-diene can result in several isomeric structures:

1,4-Addition: This leads to a polymer backbone with the double bond located between the second and third carbon atoms of the original monomer unit. This can occur in two stereoisomeric forms:

Cis-1,4 addition: The polymer chain substituents are on the same side of the double bond.

Trans-1,4 addition: The polymer chain substituents are on opposite sides of the double bond.

1,2-Addition: This results in a vinyl group as a side chain on the polymer backbone.

3,4-Addition: This occurs in asymmetrically substituted butadienes and also results in a vinyl-type side group.

The relative proportions of these microstructures are highly dependent on the polymerization method and conditions. researchgate.netresearchgate.net For example, anionic polymerization of butadiene in nonpolar solvents typically yields a high proportion of 1,4-addition, while the use of polar solvents or additives increases the proportion of 1,2-addition. mdpi.com Coordination catalysts are particularly effective in producing stereoregular polymers with a high content of a specific isomer, such as cis-1,4-polybutadiene. researchgate.netnih.gov

| Catalyst System | cis-1,4 (%) | trans-1,4 (%) | 1,2-vinyl (%) |

|---|---|---|---|

| Co(II)/MAO | 94.6 | 3.3 | 2.2 |

| Ni(II)/MAO | - | - | - |

| FeCl2(bipy)2/MAO | - | - | Predominantly 1,2 |

| CuCl2(bipy)/MAO | - | - | Predominantly 1,2 |

Data adapted from studies on butadiene polymerization, illustrating the influence of the catalyst on microstructure. nih.govmdpi.com The specific values for Ni(II)/MAO were not provided in the source but high cis-1,4 selectivity was noted. The Iron and Copper based systems were reported to yield predominantly 1,2-polybutadiene.

The presence of a fluorine atom on the butadiene monomer can significantly influence the regioselectivity and stereospecificity of the polymerization. The strong electron-withdrawing nature and the steric bulk of the fluorine atom can direct the incoming monomer to add in a particular orientation. acs.org

In coordination polymerization, the fluorine atom can have a pronounced directing effect, leading to the formation of a single regioisomer. acs.org This has been observed in the polymerization of other fluorinated monomers, where the fluorine substituent impacts the selectivity of the metathesis step. acs.org The interaction between the fluorine atom and the metal center of the catalyst can favor a specific coordination geometry of the monomer, thereby controlling the stereochemistry of the polymer chain. nih.govnih.gov This effect is crucial for synthesizing polymers with highly regular structures and, consequently, tailored properties. The introduction of fluorine can also enhance the tendency of the polymer to form more co-planar backbones, which can affect its aggregation behavior in solution and its solid-state properties. acs.org

Copolymerization Studies with Other Monomers

Fluorinated butadienes can be copolymerized with a variety of other monomers to produce materials with a combination of properties. For example, the copolymerization of 2-fluorobutadiene with styrene (B11656) has been studied, and the reactivity ratios were determined. researchgate.net These ratios indicate the relative reactivity of the monomers towards the growing polymer chain and are crucial for predicting the composition of the resulting copolymer.

The copolymerization of fluoroalkenes with non-halogenated or fluorinated olefins can result in a wide range of materials, from thermoplastics to elastomers. researchgate.net These copolymers often exhibit novel properties due to the incorporation of functional groups, which can improve characteristics like solubility and adhesion. researchgate.net For instance, the copolymerization of para-fluorostyrene and butadiene using rare-earth metal catalysts has been shown to produce block copolymers with well-defined microstructures and high thermal stability. rsc.org

| Comonomer (M2) | Temperature (°C) | r1 | r2 |

|---|---|---|---|

| Styrene | 5 | 1.61 ± 0.24 | 0.16 ± 0.08 |

| Styrene | 50 | 1.55 ± 0.10 | 0.50 ± 0.10 |

| Acrylonitrile | 50 | 0.59 ± 0.10 | 0.07 ± 0.03 |

| Isoprene (B109036) | 50 | 2.05 ± 0.19 | 0.19 ± 0.10 |

| α-Methylstyrene | 50 | 1.77 ± 0.19 | 0.38 ± 0.11 |

| Methyl methacrylate | 50 | 1.54 ± 0.08 | 0.64 ± 0.08 |

Data from the copolymerization of 2-fluorobutadiene illustrates its reactivity with common monomers. researchgate.net

Spectroscopic and Structural Elucidation of 2 Fluoro 3 Methylbuta 1,3 Diene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Fluoro-3-methylbuta-1,3-diene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular connectivity and the electronic influence of the fluorine substituent.

¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons and the three vinylic protons. The methyl group (H-4) protons would appear as a singlet, though likely showing a small long-range coupling to the fluorine. The two protons on C-1 (=CH₂) will be diastereotopic and appear as distinct signals, each coupled to the fluorine atom and to each other. The proton on C-3 (=CH₂) will also show coupling to the fluorine.

¹³C NMR: The carbon spectrum will feature five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by both the adjacent double bonds and the electronegative fluorine atom. The carbon directly bonded to the fluorine (C-2) will show a large one-bond ¹JCF coupling constant.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F is a highly sensitive NMR probe. wikipedia.org Its chemical shift is particularly responsive to the local electronic environment. biophysics.org For this compound, the fluorine signal would be expected in the typical range for vinylic fluorides. This signal would be split into a complex multiplet due to couplings with the protons on C-1 and C-4. wikipedia.org

Predicted NMR Data for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1a | ¹H | ~4.5 - 5.0 | dd (Jgem ≈ 2-4 Hz, JHF ≈ 15-20 Hz) |

| H-1b | ¹H | ~4.5 - 5.0 | dd (Jgem ≈ 2-4 Hz, JHF ≈ 30-40 Hz) |

| H-4 (CH₃) | ¹H | ~1.8 - 2.0 | d (JHF ≈ 2-4 Hz) |

| H-3a | ¹H | ~5.0 - 5.5 | d (Jgem ≈ 2-3 Hz) |

| H-3b | ¹H | ~5.0 - 5.5 | d (Jgem ≈ 2-3 Hz) |

| C-1 | ¹³C | ~90 - 100 | dt (JC-F ≈ 10-20 Hz) |

| C-2 | ¹³C | ~150 - 160 | d (JC-F ≈ 240-260 Hz) |

| C-3 | ¹³C | ~135 - 145 | d (JC-F ≈ 5-10 Hz) |

| C-4 | ¹³C | ~115 - 125 | q |

| C-5 (CH₃) | ¹³C | ~18 - 25 | qd (JC-F ≈ 4-6 Hz) |

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

Advanced NMR Techniques (e.g., COSY, HMBC, HSQC) for Structural Assignment

To unambiguously assign these signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin couplings. sdsu.edu For this compound, COSY would not be the primary tool due to the lack of significant H-H couplings across the quaternary C2-C3 bond. However, it would confirm the geminal coupling between the H-1 protons and between the H-3 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to via one-bond (¹JCH) coupling. youtube.com It is a powerful tool for assigning carbon signals. For instance, the proton signals assigned to the C-1 vinyl group would show a cross-peak to the C-1 carbon signal, and the methyl proton signal would correlate with the methyl carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.com HMBC would provide the key connectivity information for this compound:

The protons on C-1 would show correlations to the fluorinated quaternary carbon (C-2) and the other sp² carbon (C-3).

The methyl protons (on C-5) would show correlations to C-2 and C-3, definitively establishing the placement of the methyl group.

The protons on C-4 would show a correlation to C-2, confirming the diene backbone.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The key functional groups in this compound give rise to characteristic absorption bands.

Expected Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| C-H Stretch | =C-H (sp²) | 3100 - 3000 | Stretching of hydrogens on the double bonds. |

| C-H Stretch | -C-H (sp³) | 3000 - 2850 | Stretching of hydrogens in the methyl group. |

| C=C Stretch | Conjugated Diene | 1650 - 1580 | Asymmetric and symmetric stretching of the conjugated double bond system. A strong band in both IR and Raman is expected. |

| C-F Stretch | Vinylic C-F | 1250 - 1100 | Strong absorption in the IR spectrum due to the high polarity of the C-F bond. |

The conjugation in the diene system lowers the C=C stretching frequency compared to an isolated double bond. The presence of both IR and Raman active C=C stretching bands can provide information about the molecule's symmetry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Conjugated systems like 1,3-dienes are known for their characteristic electronic transitions in the UV-Vis region, specifically the π → π* transition. For the parent compound, 1,3-butadiene, the wavelength of maximum absorbance (λmax) is 217 nm. nist.gov Substituents on the diene backbone can shift this value.

Based on the Woodward-Fieser rules for dienes, the predicted λmax for this compound can be estimated:

Base value for a conjugated diene: 217 nm

Addition for an alkyl substituent (the methyl group): +5 nm

The effect of a fluorine substituent is generally small, often causing a slight hypsochromic (blue) shift or a minor bathochromic (red) shift.

Therefore, the λmax for this compound is expected to be in the range of 220-225 nm . This absorption is due to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular formula of this compound is C₅H₇F, corresponding to a molecular weight of 86.11 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 86. The fragmentation pattern is expected to be influenced by the stability of the resulting carbocations and neutral fragments. Key expected fragments include:

[M - CH₃]⁺ (m/z = 71): Loss of a methyl radical, leading to a stable fluorinated butadienyl cation.

[M - F]⁺ (m/z = 67): Loss of a fluorine radical. This is a common fragmentation pathway for organofluorine compounds. nist.gov

[C₄H₄F]⁺ (m/z = 71): This corresponds to the [M-CH₃]⁺ fragment.

[C₃H₃]⁺ (m/z = 39): A common fragment in the mass spectra of butadienes, known as the cyclopropenyl cation. nist.gov

X-ray Diffraction Studies of Crystalline Derivatives or Complexes

As this compound is a volatile low-molecular-weight compound, it is not crystalline under standard conditions, precluding direct single-crystal X-ray diffraction analysis. However, this technique is invaluable for studying crystalline derivatives or metal complexes of the diene.

For example, this compound can act as a diene in a Diels-Alder reaction with a suitable dienophile to form a cyclohexene (B86901) derivative. If this product is a stable, crystalline solid, X-ray diffraction could be used to:

Confirm the regiochemistry and stereochemistry of the cycloaddition.

Determine precise bond lengths and angles, revealing any steric strain or electronic effects caused by the fluorine and methyl substituents.

Similarly, the diene can act as a ligand, coordinating to a metal center (e.g., iron, cobalt, rhodium) to form an organometallic complex. X-ray diffraction of such a crystalline complex would provide definitive information on the hapticity (η⁴-coordination is expected) and the conformation of the diene when bound to the metal.

Gas Electron Diffraction for Molecular Conformation and Geometry of this compound

A comprehensive search of scientific literature did not yield specific studies on the molecular conformation and geometry of this compound determined by gas electron diffraction (GED). This technique is a powerful tool for elucidating the three-dimensional structure of molecules in the gas phase, providing precise measurements of bond lengths, bond angles, and dihedral angles that define the molecule's conformational preferences.

While experimental GED data for this compound is not available, the conformational analysis of similar molecules, such as other halogenated butadienes and isoprene (B109036), has been a subject of interest. acs.orgresearchgate.netnb.nonb.nowikipedia.org These studies often reveal the presence of multiple conformers, such as s-trans and s-gauche forms, arising from rotation around the central single bond. The relative populations of these conformers and their precise geometries are influenced by steric and electronic effects of the substituents.

Further research employing gas electron diffraction would be necessary to definitively characterize the gas-phase structure of this compound and to understand the structural impact of the fluorine substitution on the isoprene framework.

Applications of 2 Fluoro 3 Methylbuta 1,3 Diene in Advanced Organic Synthesis

As a Key Building Block for Fluorine-Containing Organic Molecules

2-Fluoro-3-methylbuta-1,3-diene serves as a versatile precursor for the synthesis of a wide array of fluorine-containing organic molecules. Its conjugated diene structure, activated by the presence of a fluorine atom, makes it a highly reactive component in various transformations, particularly cycloaddition reactions. Through these reactions, the fluorinated isopropenyl motif or a related saturated structure can be embedded into cyclic and polycyclic systems.

Several downstream products derived from this compound highlight its utility as a foundational building block. These products are synthesized through reactions that leverage the diene's reactivity to construct more complex fluorinated molecules.

Examples of Molecules Synthesized from this compound:

| Product Name | CAS Number | Molecular Formula |

|---|---|---|

| (+/-)-5-fluoro-4-methyl-cyclohexene | 393-90-8 | C7H11F |

| 2-fluoro-2-isopropenyl-cyclopropanecarboxylic acid methyl ester | 760179-38-2 | C8H11FO2 |

This table showcases downstream products indicating the role of this compound as a starting material.

Synthesis of Fluorinated Cyclic and Polycyclic Systems

The construction of cyclic and polycyclic frameworks is a central goal in organic synthesis. This compound is particularly well-suited for this purpose due to its participation in a variety of cycloaddition reactions, which efficiently build ring systems in a single step.

Routes to Fluorinated Cyclopropanes, Pyrazolines, and Cyclohexenes

The versatile reactivity of this compound allows for its use in different types of cycloaddition reactions to generate a range of fluorinated heterocycles and carbocycles.

Fluorinated Cyclohexenes via [4+2] Cycloaddition: The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful methods for forming six-membered rings. libretexts.org this compound can react with various dienophiles (alkenes or alkynes) to produce fluorinated cyclohexene (B86901) derivatives. The reaction is facilitated by electron-withdrawing groups on the dienophile. libretexts.org For instance, its reaction with a suitable dienophile leads to products like (+/-)-5-fluoro-4-methyl-cyclohexene. chemsrc.com

Fluorinated Pyrazolines via [3+2] Cycloaddition: [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are used to synthesize five-membered heterocyclic rings. olemiss.edu By reacting this compound with 1,3-dipoles such as nitrile oxides or diazo compounds, it is possible to construct fluorinated pyrazoline derivatives. olemiss.edubeilstein-journals.org This pathway is exemplified by the synthesis of complex pyrazoles like methyl 1-(4-fluorophenyl)-5-(1-fluorovinyl)-5-methyl-4,5-dihydro-1H-pyrazole-3-carboxylate. chemsrc.com

Fluorinated Cyclopropanes via [2+1] Cycloaddition: The synthesis of cyclopropanes can be achieved through the [2+1] cycloaddition of a carbene to an alkene. cas.cn While the diene itself contains two double bonds, selective reaction at one of the double bonds with a carbene species can yield a vinylcyclopropane. The synthesis of 2-fluoro-2-isopropenyl-cyclopropanecarboxylic acid methyl ester demonstrates that this compound can be a substrate in reactions leading to fluorinated cyclopropane (B1198618) structures. chemsrc.com This often involves the reaction with a carbene precursor, such as a diazo compound in the presence of a metal catalyst. researchgate.net

Cycloaddition Reactions of this compound:

| Cycloaddition Type | Reactant Partner | Resulting Ring System |

|---|---|---|

| [4+2] Diels-Alder | Dienophile (e.g., Alkene) | Cyclohexene |

| [3+2] 1,3-Dipolar | 1,3-Dipole (e.g., Diazoalkane) | Pyrazoline |

This interactive table summarizes the primary cycloaddition pathways for this compound.

Construction of Complex Carbon Frameworks through Cycloadditions

The Diels-Alder reaction involving this compound is a powerful tool for building complex molecular architectures. The substituents on both the diene (fluorine and methyl) and the dienophile dictate the regio- and stereochemistry of the resulting cycloadduct, allowing for the controlled assembly of intricate polycyclic systems.

The unsymmetrical nature of this compound, with an electron-donating methyl group and an electron-withdrawing fluorine atom, influences the regioselectivity of the cycloaddition. This allows chemists to predict and control the orientation in which the dienophile adds across the diene, which is crucial when constructing complex target molecules. By choosing dienophiles with various functionalities, a wide range of substituted and fused ring systems can be accessed, providing intermediates for the synthesis of natural products and pharmaceuticals.

Stereoselective Transformations and Chiral Auxiliary Development

The control of stereochemistry is critical in the synthesis of bioactive molecules. Stereoselective reactions are those that preferentially form one stereoisomer over another. nih.gov While specific studies on stereoselective transformations using this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis can be applied to its reactions.

For instance, cycloaddition reactions can be rendered stereoselective by using chiral catalysts, such as chiral Lewis acids in Diels-Alder reactions, or by attaching a chiral auxiliary to the dienophile. These methods can induce facial selectivity, leading to the formation of one enantiomer of the product in excess. The development of biocatalytic methods, using engineered enzymes, has also emerged as a powerful strategy for the highly stereoselective synthesis of fluorinated molecules, including cyclopropanes. nih.gov

Given the creation of new stereocenters in its cycloaddition reactions, this compound is a potential substrate for such asymmetric transformations. Furthermore, the development of chiral reagents derived from this diene could be a plausible, though currently underexplored, avenue for research. A chiral derivative of the diene could itself act as a chiral building block or be used to develop new chiral ligands or auxiliaries for asymmetric catalysis.

Development of New Reagents Based on this compound Derivatives

The modification of a basic building block to create more specialized reagents is a common strategy in synthetic chemistry. sustech.edu.cn While this compound is a valuable building block in its own right, its structure can be altered to develop new reagents with tailored reactivity.

Research into related fluorinated dienes demonstrates the potential of this approach. For example, the synthesis of 2-fluoro-3-phenylthio-1,3-butadiene has been reported. nih.gov The introduction of the phenylthio group modifies the electronic properties of the diene and provides a handle for further chemical transformations. This modified diene was subsequently used in Diels-Alder reactions to create a variety of fluorinated six-membered rings. nih.gov

This strategy could be applied to this compound. By introducing other functional groups onto the diene skeleton, it is possible to create a new class of reagents. For example, introducing a boronic ester or a stannane (B1208499) group would yield a reagent suitable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), further expanding the synthetic utility of this fluorinated scaffold. nih.gov Such derivatives would allow for the direct coupling of the fluorinated diene unit into complex molecules, bypassing the need for a cycloaddition step.

Emerging Research Avenues and Future Outlook for 2 Fluoro 3 Methylbuta 1,3 Diene Chemistry

Exploration of Unconventional Reaction Pathways and Conditions

Research into fluorinated dienes is expanding beyond traditional reaction conditions to explore novel pathways that can unlock new reactivities and products. For 2-Fluoro-3-methylbuta-1,3-diene, future advancements will likely involve moving away from standard thermal or Lewis-acid-catalyzed reactions toward more specialized activation methods.

One promising area is photocatalysis , which uses light to drive chemical reactions under mild conditions. numberanalytics.com This approach could enable unique cycloadditions or polymerization reactions that are not accessible through thermal methods, potentially leading to polymers with novel microstructures or the synthesis of complex, light-sensitive molecules. Another frontier is the use of electrocatalysis , which can mediate redox reactions to form reactive intermediates from the diene. sigmaaldrich.com

Furthermore, the study of reactions under extreme or unusual conditions, such as high pressure or within the confines of molecular cages, could reveal unexpected selectivities. For instance, the reactivity of perfluorinated dienes is known to be heavily influenced by the reaction environment, where nucleophilic attack can be precisely controlled. rsc.org Applying such unconventional conditions to this compound could provide access to previously unattainable chemical architectures.

Advances in Catalytic Transformations Involving Fluorinated Dienes

The development of sophisticated catalytic systems is paramount for controlling the reactivity of fluorinated dienes like this compound. The electron-withdrawing nature of the fluorine atom significantly influences the diene's electronic properties, making catalysis crucial for achieving high selectivity. rsc.org

A key area of advancement is in asymmetric catalysis , which is essential for producing chiral molecules for applications in life sciences and advanced materials. For example, catalytic asymmetric 1,4-aminofluorination of conjugated dienes has been achieved using chiral anion phase-transfer catalysis, a method that could be adapted for this compound to produce valuable allylic fluorides. acs.orgnih.gov Similarly, palladium-catalyzed asymmetric aminomethylative sulfonylation of dienes presents a sophisticated method for creating complex, chiral amino sulfones. acs.org

Transition-metal catalysis, in general, offers a rich field for exploration. nih.gov While much of the foundational work has been on simpler fluorinated alkenes, the principles are being extended to diene systems. rsc.org Rhodium-catalyzed reactions involving gem-difluorocyclopropanes, which generate fluoroallyl-Rh intermediates, highlight the potential for novel catalytic cycles that could be applied to fluorinated dienes to achieve unique carbofluorination products. researchgate.net The table below summarizes catalytic systems that have been successfully applied to analogous dienes, suggesting potential pathways for this compound.

| Catalyst System | Reaction Type | Substrate Class | Key Outcome |

| Chiral Phosphate Anion / Cationic Fluorinating Agent | Fluorocyclization | Conjugated Dienes | High yield and enantioselectivity for producing cyclic allylic fluorides. acs.org |

| Pd(0) / Chiral Ligand | Asymmetric Aminomethylative Sulfonylation | 1,3-Dienes | Formation of chiral 1,3-amino sulfones with high stereoselectivity. acs.org |

| Rhodium(I) Complex | Allylic Substitution / Carbofluorination | gem-Difluorocyclopropanes (as diene precursors) | Generation of secondary and tertiary fluorides via an unconventional outer-sphere mechanism. researchgate.net |

| Lewis Acids (e.g., BF₃ etherate) | Diels-Alder Cycloaddition | Substituted Fluorinated Dienes | Catalyzes cycloaddition with dienophiles to form fluorinated six-membered rings. researchgate.net |

Integration of Computational and Experimental Methodologies for Deeper Understanding

To accelerate the discovery and optimization of reactions involving this compound, the integration of computational chemistry with experimental work is essential. nih.gov This synergistic approach allows for a deeper understanding of reaction mechanisms, transition states, and the origins of selectivity, thereby guiding experimental design and reducing trial-and-error.

Density Functional Theory (DFT) is a powerful tool for this purpose. For instance, in a study on the cycloaddition reaction of a dinitro-diene, computational analysis was used to predict the electronic properties of the reactants and map out the entire reaction pathway. mdpi.com Such calculations for this compound could predict its behavior in Diels-Alder reactions, explaining the regioselectivity influenced by the fluorine and methyl substituents. Computational models can also help rationalize the outcomes of catalytic reactions, as seen in studies of palladium-catalyzed processes where intermediates were proposed and stabilized based on theoretical calculations. acs.org

This integrated workflow creates a feedback loop: computational screening can identify promising catalysts or reaction conditions, which are then validated in the lab. nih.gov The experimental results, in turn, are used to refine the computational models, leading to more accurate future predictions. nih.gov This combination is particularly powerful for exploring complex systems like fluorinated polymers, where predicting solid-state structure and properties is nearly impossible through experiments alone. nih.gov

Potential for Designed Functional Materials and Complex Chemical Architectures

The ultimate goal of studying this compound is to harness its unique properties to create novel functional materials and complex molecules. The presence of fluorine can bestow desirable attributes such as thermal stability, chemical resistance, and low surface energy, which are valuable in advanced polymers and coatings. youtube.com

As a fluorinated analog of isoprene (B109036), this compound is a prime candidate for creating specialty fluoroelastomers. The polymerization of this monomer could lead to materials with tailored properties, such as enhanced durability and specific optical or dielectric characteristics. The field of fluoropolymers is continually advancing, with a focus on creating materials with precisely controlled properties for high-performance applications. youtube.com

Beyond polymers, this diene is a building block for complex chemical architectures via reactions like the Diels-Alder cycloaddition . The synthesis of other substituted fluorinated dienes has shown that they are versatile precursors for creating a variety of fluorinated six-membered rings, which are important scaffolds in medicinal chemistry and materials science. researchgate.netnih.gov By carefully choosing the dienophile and reaction conditions, chemists can design and synthesize complex, polycyclic structures containing a strategically placed fluoro-methylated motif, opening doors to new classes of functional molecules.

Q & A

Basic: What synthetic methodologies are effective for producing 2-Fluoro-3-methylbuta-1,3-diene, and how can fluorination efficiency be optimized?

Methodological Answer:

The synthesis typically involves halogenation of 3-methylbuta-1,3-diene derivatives. A common approach is catalytic dehydrogenation of fluorinated alkanes or selective fluorination using reagents like Selectfluor™. Key challenges include minimizing side reactions (e.g., over-fluorination or polymerization). Optimizing reaction conditions (e.g., low temperatures, inert atmosphere) and using radical inhibitors (e.g., BHT) can improve yield. Fluorination efficiency depends on steric and electronic factors; computational modeling (e.g., DFT) can predict reactive sites .

Advanced: How do substituents influence the reaction kinetics of this compound with ozone?

Methodological Answer:

Substituents alter electron density and conjugation, affecting reaction rates. For example, the fluorine atom in this compound withdraws electron density, potentially reducing ozonolysis rates compared to non-fluorinated analogs. Experimental determination of rate coefficients (e.g., via gas-phase FTIR or mass spectrometry) should be compared to structure-activity relationships (SARs) derived from similar dienes (e.g., 2-methylbuta-1,3-diene or hexafluoro-1,3-butadiene). Parameters like activation energy (E/R) and pre-exponential factors (A) can be extrapolated from SAR databases .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : NMR is critical for confirming fluorination position and purity (δ ~ -120 to -150 ppm for vinyl fluorides).

- UV-Vis : Conjugation shifts ; compare to analogs like 2-methoxybuta-1,3-diene (λ ≈ 210–230 nm) to assess electronic effects .

- MS : PTR-TOF-MS can detect trace impurities via precise mass matching (e.g., m/z 69.0704 for [CHF]) .

Advanced: How can computational modeling elucidate the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing dienophilicity. Topological analysis (e.g., Electron Localization Function, ELF) reveals charge distribution at reaction sites. Compare computational results to experimental outcomes from asymmetric catalysis (e.g., PyBox–La(OTf) systems) .

Advanced: What catalytic systems improve enantioselectivity in reactions involving this compound?

Methodological Answer:

Chiral Lewis acids (e.g., lanthanide triflates with PyBox ligands) enhance enantioselectivity in cycloadditions. Steric hindrance from the 3-methyl group requires catalysts with tailored pocket sizes. For example, La(OTf) with bulky PyBox ligands achieved >95:5 er in analogous diene reactions. Screen solvents (e.g., toluene vs. CHCl) and temperatures to optimize dr and er .

Basic: How does structural isomerism affect the stability of this compound?

Methodological Answer:

The cis/trans isomerism of the diene system influences thermodynamic stability. The trans isomer is typically more stable due to reduced steric clash between the fluorine and methyl groups. Stability can be assessed via Gibbs free energy calculations (DFT) or experimental techniques like gas chromatography with retention time analysis .

Advanced: What role does this compound play in sustainable chemical processes?

Methodological Answer:

Biobased production routes (e.g., fermentation of lignocellulosic biomass) are being explored to replace petroleum-derived methods. Life-cycle assessment (LCA) models compare energy inputs, carbon footprints, and waste generation. Key parameters include catalyst recyclability and solvent recovery. Sensitivity analysis of system boundaries (e.g., allocation methods for co-products) is critical for accurate sustainability metrics .

Basic: What precautions are necessary for handling and storing this compound?

Methodological Answer:

Store under inert gas (Ar/N) at ≤4°C to prevent polymerization. Use amber glass to avoid photodegradation. Monitor peroxide formation via iodometric titration. For purification, fractional distillation under reduced pressure is recommended, with stabilizers like hydroquinone .

Advanced: How can isotope-labeling studies (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) track reaction pathways of this compound?

Methodological Answer:

Synthesize isotopically labeled analogs (e.g., at C1/C4) to trace bond cleavage/formation in ozonolysis or cycloadditions. Use - HOESY NMR to study fluorine’s spatial influence. Pair with kinetic isotope effect (KIE) measurements to distinguish between concerted and stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.